molecular formula C16H26N2O3 B252720 N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine

N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine

Katalognummer B252720
Molekulargewicht: 294.39 g/mol
InChI-Schlüssel: SHZOBIMCWXWZDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as MEM, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has gained attention in the scientific community due to its potential applications in various fields, including pharmacology and neuroscience.

Wirkmechanismus

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is not fully understood, but it is believed to act as a serotonin transporter inhibitor. This means that it can prevent the reuptake of serotonin in the brain, leading to increased levels of serotonin and potentially improving mood and reducing symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine can increase serotonin levels in the brain, leading to potential improvements in mood and reduced symptoms of depression and anxiety. Additionally, N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been shown to have potential neuroprotective effects, including reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that the mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is not fully understood, which may limit its potential applications.

Zukünftige Richtungen

There are several future directions for research on N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine, including further studying its potential as an SSRI and its neuroprotective effects in various neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine and its potential limitations and side effects. Overall, N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has the potential to be a valuable tool for scientific research and may have future applications in the field of pharmacology and neuroscience.

Synthesemethoden

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with morpholine and 2-(chloroethyl)amine hydrochloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized for high yield and purity of N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine.

Wissenschaftliche Forschungsanwendungen

N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been used in various scientific research studies, including its potential application as a selective serotonin reuptake inhibitor (SSRI). This compound has also been studied for its potential use in treating depression, anxiety, and other mood disorders. Additionally, N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been studied for its potential neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Eigenschaften

Produktname

N-(3-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine

Molekularformel

C16H26N2O3

Molekulargewicht

294.39 g/mol

IUPAC-Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C16H26N2O3/c1-3-21-16-12-14(4-5-15(16)19-2)13-17-6-7-18-8-10-20-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3

InChI-Schlüssel

SHZOBIMCWXWZDD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OC

Kanonische SMILES

CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.